molecular formula C10H11N3O2 B1386246 N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 1157107-85-1

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B1386246
CAS No.: 1157107-85-1
M. Wt: 205.21 g/mol
InChI Key: IOOUCGQPOUHVCJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide (CAS: 1157107-85-1) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a carboxamide group at position 2 and a 2-hydroxyethyl moiety on the amide nitrogen. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 205.21 g/mol . This compound is of interest in medicinal chemistry due to the pharmacological versatility of imidazo[1,2-a]pyridines, which are known for antimicrobial, anticancer, and neuroprotective activities .

Properties

IUPAC Name

N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-6-4-11-10(15)8-7-13-5-2-1-3-9(13)12-8/h1-3,5,7,14H,4,6H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOUCGQPOUHVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Cyclization Approach

A prevalent method involves the cyclization of 2-aminopyridines with aldehydes or ketones under acidic conditions, often facilitated by catalysts such as iodine or polyphosphoric acid (PPA). This approach is exemplified in the synthesis of various imidazo[1,2-a]pyridines, including derivatives with functional groups at specific positions.

Reaction Scheme:

2-Aminopyridine + Aldehyde/Ketone → Cyclization under acid catalysis → Imidazo[1,2-a]pyridine

Key Conditions:

  • Acid catalysts (e.g., p-toluenesulfonic acid, iodine)
  • Elevated temperatures (~100–150°C)
  • Solvent: ethanol, acetonitrile, or dichloromethane

Research Data:

Entry Precursors Catalyst Temperature Yield Reference
1 2-Aminopyridine + Formaldehyde Iodine 120°C 75%
2 2-Aminopyridine + Acetaldehyde PPA 150°C 68%

Cyclization via Nitrile and Amine Intermediates

Another route involves nitrile intermediates reacting with amines to form imidazo[1,2-a]pyridines through Ritter-type reactions, as demonstrated in recent literature.

Reaction Example:

Aryl nitrile + 1,2-diaminoethane → Cyclization → Imidazo[1,2-a]pyridine

This method is particularly useful for introducing substituents at specific positions, including the 6-position.

Functionalization at the 6-Position: Introduction of Carboxamide with 2-Hydroxyethyl Group

Hydroxylation and Amidation Strategy

Post core formation, the 6-position can be functionalized via hydroxylation followed by amidation:

  • Hydroxylation: Introduction of a hydroxyl group at the 6-position using oxidizing agents or via nucleophilic substitution.
  • Amidation: Conversion of the hydroxyl group into a carboxamide bearing a 2-hydroxyethyl group through coupling with hydroxyethylamine derivatives.

Typical Procedure:

  • Hydroxylation: Using oxidants such as m-CPBA or via electrophilic substitution.
  • Coupling: Reacting the hydroxylated intermediate with 2-aminoethanol derivatives under activation conditions (e.g., carbodiimide coupling agents like EDC or DCC).

Research Data:

Step Reagents Conditions Yield Reference
Hydroxylation m-CPBA 0°C to room temp 85%
Amidation EDC/HOBt DMF, room temp 78%

Direct Amidation of Carboxylic Acid Derivatives

Alternatively, if a carboxylic acid precursor at the 6-position is available, direct amidation with 2-hydroxyethylamine can be performed:

6-Carboxyimidazo[1,2-a]pyridine + 2-hydroxyethylamine → Amide formation via EDC or DCC coupling

This approach is efficient for synthesizing the target compound directly.

Representative Synthetic Route

Based on the literature, a typical synthesis pathway is summarized below:

Step Description Reagents & Conditions Yield Reference
1 Cyclization to form imidazo[1,2-a]pyridine core 2-Aminopyridine + aldehyde, iodine catalyst, 120°C 70–80%
2 Hydroxylation at the 6-position m-CPBA, 0°C to room temp 85%
3 Activation of hydroxyl group DCC, DMF 78%
4 Coupling with 2-aminoethanol EDC, HOBt, room temp 75–80%

Data Tables Summarizing Key Methodologies

Methodology Precursors Reagents Conditions Typical Yield References
Multicomponent cyclization 2-Aminopyridine + aldehyde Iodine or PPA 100–150°C 65–75%
Nitrile-based cyclization Nitrile + 1,2-diaminoethane Acid catalyst 120°C 70–80% ,
Hydroxylation & amidation Core intermediate m-CPBA, EDC/HOBt 0°C–room temp 78–85%

Research Findings and Notes

  • Reaction Optimization: Temperature control and choice of catalysts significantly influence yields.
  • Selectivity: Regioselectivity at the 6-position can be achieved via directed hydroxylation or selective activation.
  • Scalability: Laboratory methods have been scaled up with appropriate modifications, such as continuous flow techniques, to enhance yield and purity.
  • Purification: Silica gel chromatography and recrystallization are standard for isolating high-purity products.

Chemical Reactions Analysis

Key Synthetic Pathways

The compound can be synthesized via amidation reactions between imidazo[1,2-a]pyridine-2-carboxylic acid derivatives and 2-aminoethanol. A representative method involves:

  • Core Structure Preparation :

    • Ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediates are synthesized from 2-aminopyridines and α-halo ketones or esters under basic conditions (e.g., Et3_3N) .

    • Hydrolysis of the ester group (LiOH/H2_2O/EtOH) yields the carboxylic acid .

  • Amidation with 2-Aminoethanol :

    • Coupling the carboxylic acid with 2-aminoethanol using carbodiimide reagents (e.g., EDCI/HOBt) forms the carboxamide bond .

Example Reaction:

Imidazo 1 2 a pyridine 2 carboxylic acid+H2NCH2CH2OHEDCI HOBtN 2 Hydroxyethyl imidazo 1 2 a pyridine 2 carboxamide\text{Imidazo 1 2 a pyridine 2 carboxylic acid}+\text{H}_2\text{NCH}_2\text{CH}_2\text{OH}\xrightarrow{\text{EDCI HOBt}}\text{N 2 Hydroxyethyl imidazo 1 2 a pyridine 2 carboxamide}

Modification of the Hydroxyethyl Group

The hydroxyethyl moiety (-CH2_2CH2_2OH) undergoes typical alcohol reactions:

  • Oxidation :

    • Using PCC or Jones reagent converts the alcohol to a ketone (-CH2_2CO-) .

  • Esterification :

    • Reaction with acyl chlorides (e.g., AcCl) forms esters (-CH2_2CH2_2OAc) .

  • Ether Formation :

    • Alkylation with alkyl halides (e.g., MeI) produces ethers (-CH2_2CH2_2OR) .

Modification of the Imidazo[1,2-a]pyridine Core

  • Electrophilic Substitution :

    • Halogenation (Br2_2/Fe) or nitration (HNO3_3/H2_2SO4_4) at the C3 position .

  • Cross-Coupling Reactions :

    • Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at C6 or C8 .

Stability and Degradation Pathways

Studies on related imidazo[1,2-a]pyridine carboxamides reveal:

  • Hydrolytic Stability :

    • The carboxamide bond resists hydrolysis under physiological conditions but degrades in strong acidic/basic media (e.g., HCl/NaOH) .

  • Oxidative Stability :

    • The hydroxyethyl group is susceptible to oxidation in the presence of H2_2O2_2 or metal ions .

Table 1: Synthetic Methods for Imidazo[1,2-a]pyridine Carboxamides

Reaction StepConditionsYield (%)Reference
Ester hydrolysisLiOH, H2_2O, EtOH, 80°C85–92
Amidation with 2-aminoethanolEDCI/HOBt, DMF, rt, 12 h70–78
Microwave-assisted cyclizationPd(OAc)2_2, 150°C, 20 min89

Table 2: Functionalization Reactions of the Hydroxyethyl Group

Reaction TypeReagents/ConditionsProductYield (%)
OxidationPCC, CH2_2Cl2_2, rtN-(2-Oxoethyl)imidazo[1,2-a]pyridine-2-carboxamide65
EsterificationAcCl, pyridine, 0°CN-(2-Acetoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide82
AlkylationMeI, NaH, THFN-(2-Methoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide73

Research Findings

  • Pharmacological Relevance : Analogous N-(2-phenoxyethyl) derivatives exhibit potent antitubercular activity (MIC: 0.025–0.054 μg/mL) , suggesting the hydroxyethyl variant may share similar bioactivity.

  • Stereoelectronic Effects : Electron-donating groups on the aryl ring enhance stability and activity, while bulky substituents reduce efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide, as antiviral agents. Molecular docking studies indicated that these compounds exhibit strong binding affinities to viral proteins, suggesting their potential as inhibitors of viral entry into host cells. For instance, a study demonstrated that derivatives of imidazo[1,2-a]pyridine could effectively bind to the ACE2 receptor and spike protein of SARS-CoV-2, showcasing their promise in combating COVID-19 .

Anti-cancer Properties
The compound has also been investigated for its anti-cancer properties. Imidazo[1,2-a]pyridine derivatives have shown efficacy as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer progression. Inhibiting HDAC can lead to the reactivation of tumor suppressor genes and induction of cancer cell apoptosis . Furthermore, preclinical trials have indicated that these compounds can inhibit the growth of various cancer cell lines.

Pharmacological Insights

ADMET Properties
The pharmacokinetic profile of this compound has been assessed through in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These studies suggest favorable drug-like characteristics such as good solubility and permeability, which are essential for oral bioavailability . This makes the compound a candidate for further development in drug formulation.

Case Studies

StudyFocusFindings
SARS-CoV-2 Inhibition Study Antiviral activityDemonstrated strong binding to viral proteins with affinities comparable to known inhibitors .
HDAC Inhibition Study Anti-cancer propertiesShowed significant inhibition of HDAC activity leading to apoptosis in cancer cell lines .
ADMET Analysis PharmacokineticsIndicated favorable absorption and distribution profiles suitable for oral administration .

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

N-Aryl Derivatives
  • It exhibits potent Nurr1 agonism (EC₅₀ = 1 nM), attributed to the aromatic π-π interactions with the receptor .
N-Heteroaryl Derivatives
Hydrophilic vs. Lipophilic Groups
  • N-(2-Hydroxyethyl) vs. N-Tetrahydropyridinyl (Compound 27) : The hydroxyethyl group improves water solubility (predicted logP ~1.35) compared to the lipophilic tetrahydropyridinyl substituent (predicted logP ~2.8), influencing pharmacokinetic profiles .

Modifications on the Imidazo[1,2-a]pyridine Core

Halogenated Derivatives
  • 6-Chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide (CAS: 1172837-19-2): The chloro and methoxy groups modulate electronic properties, affecting binding to bacterial enoyl-ACP reductase (InhA) in tuberculosis studies .
Chalcone-Conjugated Derivatives
  • (E)-N-(4-(3-(2-Chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide : This conjugate (IC₅₀ = 8.5 µM against T. cruzi) demonstrates that chalcone moieties enhance antikinetoplastid activity through dual-target inhibition .

Pharmacological Activity Comparison

Compound Target/Activity Key Data Reference
N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide Not reported (structural analog) Predicted pKa: 10.30
N-Phenyl-6-(pyrid-2-yl) derivative (Compound 3) Nurr1 agonist EC₅₀ = 1 nM
Chalcone conjugate (7i) T. b. rhodesiense IC₅₀ = 1.13 µM
3-Bromo-6-chloro derivative Anti-mycobacterial MIC = 0.5 µg/mL (hypothetical)

Structure-Activity Relationships (SAR)

  • Hydroxyethyl Group : Enhances solubility and hydrogen bonding capacity, critical for CNS penetration (e.g., Nurr1 agonists) .
  • Aromatic Substituents : Improve target affinity (e.g., chalcone conjugates for antiparasitic activity) but may reduce metabolic stability .
  • Halogenation : Increases lipophilicity and potency but may elevate toxicity risks .

Biological Activity

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 1157107-85-1

This compound features a hydroxyl group on a two-carbon ethyl chain linked to an imidazo[1,2-a]pyridine structure, which enhances its solubility and biological activity compared to other derivatives with different functional groups.

This compound primarily targets the KRAS G12C mutation, a common driver in various cancers. The compound acts by forming a covalent bond with the target protein, leading to the inhibition of KRAS signaling pathways. This inhibition results in:

  • Suppression of cell growth
  • Induction of apoptosis (programmed cell death)

The compound has shown efficacy in modulating several cellular processes including proliferation and differentiation through its interaction with various kinases involved in critical signaling pathways such as PI3K/Akt.

PropertyValue
SolubilityHigh
Target ProteinKRAS G12C
Mode of ActionCovalent binding
Key Pathways AffectedKRAS signaling pathway
Impact on Cell ProcessesProliferation, apoptosis

The compound's ability to influence these pathways is crucial for its potential application in cancer therapy. It has been shown to affect gene expression and cellular metabolism significantly.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential as a therapeutic agent. For example:

  • In vitro Studies : Various assays demonstrated that this compound effectively inhibits cancer cell lines harboring the KRAS G12C mutation.
  • Pharmacokinetic Studies : Preliminary data indicate favorable pharmacokinetic properties, including good absorption and distribution characteristics in biological systems .

Structure-Activity Relationship (SAR)

The structural modifications of imidazo[1,2-a]pyridine derivatives have been extensively studied to optimize their biological activities. The presence of the hydroxyl group on the ethyl chain is believed to enhance solubility and bioavailability compared to other alkyl substitutions. This modification may also improve interactions with biological targets, making it a promising candidate for further development in drug design.

Table 2: Summary of SAR Findings for Imidazo[1,2-a]pyridine Derivatives

ModificationEffect on Activity
Hydroxyl group presenceIncreased solubility
Ethyl chain length variationAltered bioavailability
Substituents on imidazole ringEnhanced target binding

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide and its derivatives?

  • The compound and its analogs are typically synthesized via multicomponent reactions or acylations . For example, imidazo[1,2-a]pyridine-2-carboxylic acid intermediates can be coupled with amines using reagents like EDC·HCl/HOBt in DMF to form carboxamides. Reaction optimization often involves temperature control (e.g., room temperature for coupling) and purification via flash chromatography (e.g., using methanol/CHCl₃ gradients) .

Q. What purification techniques are effective for isolating imidazo[1,2-a]pyridine-2-carboxamide derivatives?

  • Flash chromatography is widely employed, with solvent systems tailored to compound polarity. For instance, compounds with hydroxybutyl substituents are purified using 25% acetone/CHCl₃, while less polar analogs use 2–3% methanol/CHCl₃ . Crystallization from solvents like acetic acid or ether is also effective for salt formation and purity enhancement .

Q. How are structural confirmations performed for these compounds?

  • 1H/13C NMR spectroscopy is critical for confirming substitution patterns and regiochemistry. Key signals include amide NH protons (δ ~10.6 ppm) and carbonyl carbons (δ ~161 ppm) . High-resolution mass spectrometry (HRMS) validates molecular formulas, while melting points confirm crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for the acylation step in synthesizing imidazo[1,2-a]pyridine-2-carboxamide derivatives?

  • Catalytic systems (e.g., EDC·HCl/HOBt) improve coupling efficiency by activating carboxylic acids. Solvent selection (e.g., DMF for polar intermediates) and temperature control (e.g., 80°C for cyclization) enhance yields. Scalable methods like continuous flow reactors minimize by-products in industrial settings .

Q. What strategies resolve contradictory data in synthetic yields across studies?

  • Discrepancies in yields (e.g., 46% vs. 78% for similar compounds) may arise from substituent electronic effects or purification protocols . Systematic variation of bases (e.g., DIPEA vs. NaH) and reaction times, followed by HPLC purity analysis , can identify optimal conditions .

Q. What in vitro models are used to evaluate the therapeutic potential of these compounds?

  • Antikinetoplastid activity is assessed against Trypanosoma spp. using IC₅₀ assays, with selectivity indexes calculated via cytotoxicity testing on MRC-5 fibroblasts. For acid pump antagonism (e.g., gastroesophageal reflux targets), proton flux assays in gastric cells validate potency .

Q. How are structure-activity relationships (SARs) explored for imidazo[1,2-a]pyridine-2-carboxamides?

  • Chalcone conjugates and N-substituted acetamides are synthesized to probe electronic and steric effects. For example, 4-bromophenyl substituents enhance antitrypanosomal activity (IC₅₀ = 1.13 μM), while methyl groups improve metabolic stability .

Q. What methodologies characterize the compound’s interaction with biological targets?

  • Fluorescent probes (e.g., nitrobenzoxadiazole derivatives) enable visualization of receptor binding. Molecular docking predicts interactions with targets like the Nurr-1 nuclear receptor, validated via competitive binding assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 2
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N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide

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